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molecular formula C12H15NO3 B1353124 Methyl 4-Morpholinobenzoate CAS No. 23676-05-3

Methyl 4-Morpholinobenzoate

Cat. No. B1353124
M. Wt: 221.25 g/mol
InChI Key: MMSNLLYQDUZFFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07842696B2

Procedure details

A mixture of morpholine (996 mg, 1 mL, 11.4 mmol) and 4-fluoro benzoic acid methyl ester (500 mg, 0.32 mmol) was stirred with heating at 120° C. for 48 hrs. Cold water then added, filtered the solid precipitated to afford 166 mg (23.15% yield) of 4-morpholin-4-yl-benzoic acid methyl ester. 1H NMR (CDCl3): δ 8.0 (d, 2H), 6.9 (d, 2H), 3.9 (m, 7H), 3.3 (t, 4H).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[CH3:7][O:8][C:9](=[O:17])[C:10]1[CH:15]=[CH:14][C:13](F)=[CH:12][CH:11]=1>O>[CH3:7][O:8][C:9](=[O:17])[C:10]1[CH:15]=[CH:14][C:13]([N:1]2[CH2:6][CH2:5][O:4][CH2:3][CH2:2]2)=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
500 mg
Type
reactant
Smiles
COC(C1=CC=C(C=C1)F)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered the solid
CUSTOM
Type
CUSTOM
Details
precipitated

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)N1CCOCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 166 mg
YIELD: PERCENTYIELD 23.15%
YIELD: CALCULATEDPERCENTYIELD 234.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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